1,2,4-Triazole
Overview
Description
1,2,4-Triazole is a heterocyclic compound with the molecular formula ( \text{C}_2\text{H}_3\text{N}_3 ). It features a five-membered ring consisting of two carbon atoms and three nitrogen atoms. This compound is known for its aromaticity and amphoteric nature, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Triazole can be synthesized through several methods:
Einhorn-Brunner Reaction: This involves the cyclization of thiosemicarbazide with formic acid to form 1-formyl-3-thiosemicarbazide, which is then cyclized into this compound-3(5)-thiol.
Pellizzari Reaction: This method involves the reaction of hydrazine with formamide under specific conditions to produce this compound.
Industrial Production Methods: Industrial production often involves the reaction of formic acid with hydrazine hydrate. The process includes heating the mixture to around 160-170°C, followed by the removal of by-products such as ammonia and water. The crude product is then purified through recrystallization .
Chemical Reactions Analysis
1,2,4-Triazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triazole oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the ring can be substituted with different functional groups.
Major Products:
Oxidation Products: Triazole oxides.
Reduction Products: Dihydrotriazoles.
Substitution Products: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
1,2,4-Triazole has a wide range of applications in scientific research:
Mechanism of Action
1,2,4-Triazole is often compared with its isomer, 1,2,3-triazole, and other nitrogen-containing heterocycles like imidazole:
1,2,3-Triazole: While both triazoles have similar structures, this compound is more commonly used in pharmaceuticals due to its stability and ease of synthesis.
Imidazole: Imidazole has a similar five-membered ring structure but with two nitrogen atoms.
Comparison with Similar Compounds
- 1,2,3-Triazole
- Imidazole
- Pyrazole
1,2,4-Triazole’s unique structure and versatile reactivity make it a valuable compound in various fields, from pharmaceuticals to industrial applications.
Properties
IUPAC Name |
1H-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPMIYGKQJPBQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3 | |
Record name | 1,2,4-TRIAZOLE | |
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DSSTOX Substance ID |
DTXSID6027131 | |
Record name | 1H-1,2,4-Triazole | |
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Molecular Weight |
69.07 g/mol | |
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Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals, Brown solid; [ICSC] White crystalline powder; [MSDSonline], BROWN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
260 °C (decomposes), 260 °C | |
Record name | 1H-1,2,4-Triazole | |
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Record name | 1,2,4-TRIAZOLE | |
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Flash Point |
170 °C closed cup, 170 °C c.c. | |
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Solubility |
Soluble in water, ethanol, Solubility in water, g/100ml at 20 °C: 125 | |
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Density |
640 kg/m³ | |
Record name | 1,2,4-TRIAZOLE | |
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Vapor Pressure |
0.6 [mmHg], Vapor pressure, Pa at 20 °C: 0.2 | |
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Color/Form |
Needles from benzene/ethanol | |
CAS No. |
288-88-0, 63598-71-0 | |
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Record name | 4H-1,2,4-Triazole | |
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Record name | 1H-1,2,4-TRIAZOLE | |
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Melting Point |
120-121 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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